4-(4-氧代-2-硫代-噻唑烷-3-基)-丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

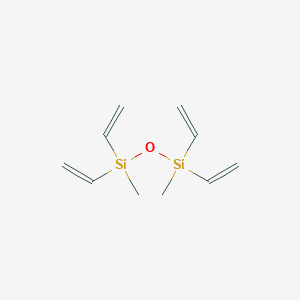

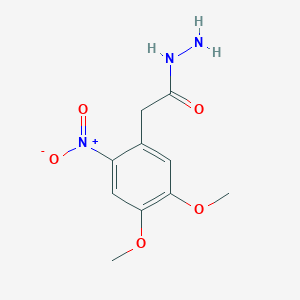

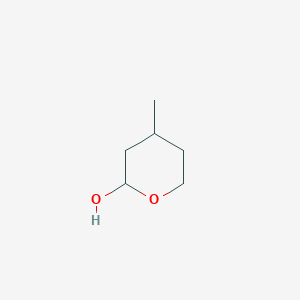

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid is a compound that features a thiazolidine core, a heterocyclic structure containing sulfur and nitrogen atoms. This core is modified with a 2-thioxo-4-oxo substitution pattern and is further extended with a butyric acid moiety. The presence of both keto and thioxo functionalities within the thiazolidine ring suggests that this compound could exhibit interesting chemical reactivity and potentially possess pharmacological properties.

Synthesis Analysis

The synthesis of related thiazolidine derivatives has been reported in the literature. For instance, oxytocin analogues with L-thiazolidine-4-carboxylic acid in position 7 have been synthesized using a solid-phase method, employing protecting groups such as Alpha-N-tert-Butoxycarbonyl and S-ethylcarbamoyl . The synthesis involves the coupling of dipeptide Boc-Cys(Ec)-thiazolidine-4-carboxylic acid to a resin, followed by acidolysis, deprotection, and oxidation to yield the cyclic disulfide analogues. This method could potentially be adapted for the synthesis of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid by modifying the side chains and protecting groups used in the synthesis.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the 4-oxo and 2-thioxo groups in the thiazolidine ring of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid would influence the electronic distribution and the ring's conformation. These functional groups could also participate in hydrogen bonding and other intermolecular interactions, which may affect the compound's biological activity.

Chemical Reactions Analysis

Thiazolidine derivatives can undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, 2-(2-thioxo-4-oxo-thiazolidin-3-yl)-6-(4-nitrophenylthio)benzthiazole, a related compound, has been shown to react with aromatic amines, hydrazine hydrate, phenyl isothiocyanate, aromatic aldehydes, malononitrile, and benzene diazonium chloride to yield a diverse array of products including spiro compounds, thiosemicarbazones, Schiff's bases, and thienothiazole derivatives . These reactions demonstrate the versatility of thiazolidine derivatives in chemical synthesis and the potential for generating a wide range of structurally diverse compounds from a common precursor.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid would be influenced by its functional groups and molecular structure. The keto and thioxo groups are likely to affect the compound's acidity, solubility, and reactivity. The thiazolidine ring could confer rigidity to the molecule, impacting its crystallinity and melting point. Additionally, the butyric acid side chain would contribute to the compound's hydrophilic character, potentially affecting its solubility in water and organic solvents. The pharmacological properties of related oxytocin analogues suggest that thiazolidine derivatives could also exhibit biological activity, which would be an important aspect of their chemical properties analysis .

科学研究应用

抗真菌应用

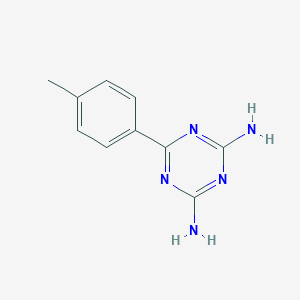

对 (4-氧代-2-硫代噻唑烷-3-基)乙酸衍生物的抗真菌能力的研究也得到了探索,揭示了其作为抗真菌剂的潜力。虽然该类别中的许多化合物没有表现出显着的活性,但某些衍生物,特别是涉及吡啶取代的衍生物,已显示出对各种念珠菌属和假丝酵母菌的强抑制作用,突出了它们在解决真菌感染方面的潜力 (Doležel et al., 2009).

用于技术应用的光学特性

对 (4-氧代-2-硫代噻唑烷-3-基)乙酸的偶氮衍生物的线性和非线性光学性质的研究为材料科学开辟了新的途径。这些衍生物表现出显着的光学响应,包括在紫外线照射下折射率的变化和发射光谱的增强,表明在光学器件和材料工程中的应用 (El-Ghamaz et al., 2018).

抗菌和抗癌特性

进一步的研究表明了 (4-氧代-2-硫代噻唑烷-3-基)乙酸衍生物的广泛生物活性,包括抗菌和抗癌特性。某些衍生物已显示出对各种细菌和真菌菌株以及对特定癌细胞系的显着疗效,为开发新的治疗剂提供了有希望的基础 (Deep et al., 2014).

属性

IUPAC Name |

4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S2/c9-5-4-13-7(12)8(5)3-1-2-6(10)11/h1-4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDHBLVYRSYUBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364436 |

Source

|

| Record name | 4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid | |

CAS RN |

18623-60-4 |

Source

|

| Record name | 4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro-](/img/structure/B101432.png)

![N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide](/img/structure/B101435.png)

![Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B101437.png)